Tegobuvir
Tegobuvir
Tegobuvir has been investigated for the treatment of Hepatitis C, Chronic.
Brand Name:
Vulcanchem
CAS No.:
1000787-75-6
VCID:
VC0544851
InChI:
InChI=1S/C25H14F7N5/c26-19-4-2-1-3-17(19)23-33-21-9-10-37(13-22(21)34-23)12-15-6-8-20(36-35-15)16-7-5-14(24(27,28)29)11-18(16)25(30,31)32/h1-11,13H,12H2
SMILES:
C1=CC=C(C(=C1)C2=NC3=CN(C=CC3=N2)CC4=NN=C(C=C4)C5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)F
Molecular Formula:
C25H14F7N5
Molecular Weight:
517.4 g/mol
Tegobuvir
CAS No.: 1000787-75-6
Cat. No.: VC0544851
Molecular Formula: C25H14F7N5
Molecular Weight: 517.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Tegobuvir has been investigated for the treatment of Hepatitis C, Chronic. |
|---|---|
| CAS No. | 1000787-75-6 |
| Molecular Formula | C25H14F7N5 |
| Molecular Weight | 517.4 g/mol |
| IUPAC Name | 5-[[6-[2,4-bis(trifluoromethyl)phenyl]pyridazin-3-yl]methyl]-2-(2-fluorophenyl)imidazo[4,5-c]pyridine |
| Standard InChI | InChI=1S/C25H14F7N5/c26-19-4-2-1-3-17(19)23-33-21-9-10-37(13-22(21)34-23)12-15-6-8-20(36-35-15)16-7-5-14(24(27,28)29)11-18(16)25(30,31)32/h1-11,13H,12H2 |
| Standard InChI Key | XBEQSQDCBSKCHJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=NC3=CN(C=CC3=N2)CC4=NN=C(C=C4)C5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)F |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NC3=CN(C=CC3=N2)CC4=NN=C(C=C4)C5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)F |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator